5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a tetrahydronaphthalene moiety, and a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with sulfonyl chloride (e.g., chlorosulfonic acid) in the presence of a base like pyridine or triethylamine.
Naphthalene Derivative Attachment: The final step involves coupling the sulfonamide derivative with 1,2,3,4-tetrahydronaphthalene-1-amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for bromination and sulfonamide formation, as well as automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic substitution can be facilitated by using polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, which can be harnessed in drug design.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. The structural features of 5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide make it a candidate for developing drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and naphthalene moiety contribute to hydrophobic interactions and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.
5-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide: Chlorine atom instead of bromine.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide enhances its reactivity and allows for specific chemical modifications that are not possible with its analogs. This makes it a versatile compound in both synthetic chemistry and biological applications.
Properties
Molecular Formula |
C14H14BrNO2S2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H14BrNO2S2/c15-13-8-9-14(19-13)20(17,18)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12,16H,3,5,7H2 |
InChI Key |
QWNVKCAESZRJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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